(4-hydroxy-6-methyl-8-oxo-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-oxatricyclo[4.3.0.0(3),?]nonan-9-yl)methyl benzoate
Description
Tricyclic Core System Analysis: 7-Oxatricyclo[4.3.0.0³,⁹]nonane Framework
The structural foundation of this compound centers around the 7-oxatricyclo[4.3.0.0³,⁹]nonane framework, which represents a highly constrained polycyclic system characteristic of monoterpene natural products. This tricyclic architecture features three interconnected rings arranged in a specific geometric configuration that creates a rigid, cage-like molecular skeleton. The nomenclature designation [4.3.0.0³,⁹] indicates the ring connectivity pattern, where the first two numbers represent the number of carbon atoms in the major rings, and the subsequent notation describes the bridging connections between specific carbon centers.
The oxygen atom incorporation at position 7 within this tricyclic system forms a crucial ether bridge that significantly influences the overall molecular conformation and reactivity profile. This structural feature distinguishes the compound from purely hydrocarbon tricyclic systems and contributes to its enhanced polarity and potential for hydrogen bonding interactions. The specific arrangement of carbon atoms within this framework creates multiple stereogenic centers that must be precisely defined to fully characterize the molecular structure.
Ring strain analysis of the 7-oxatricyclo[4.3.0.0³,⁹]nonane system reveals significant angular distortion from ideal tetrahedral geometry, particularly at the bridgehead positions where multiple rings converge. This geometric constraint contributes to the thermodynamic stability of the overall structure while simultaneously creating reactive sites that can participate in various chemical transformations. The presence of the ketone functionality at position 8 further modifies the electronic distribution within the tricyclic framework, creating an electrophilic center that influences both the chemical reactivity and spectroscopic properties of the molecule.
Glycosidic Substituent Characterization: 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yloxy Group
The glycosidic portion of this compound consists of a beta-D-glucopyranose unit attached through an ether linkage to the tricyclic core at position 1. The systematic name 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy reflects the specific hydroxylation pattern characteristic of glucose, with hydroxyl groups positioned at carbons 2, 3, 4, and 6 of the pyranose ring. This glycosidic substituent significantly enhances the water solubility and bioavailability characteristics of the parent tricyclic structure.
The beta-anomeric configuration of the glycosidic linkage has been definitively established through nuclear magnetic resonance analysis, specifically through the coupling constant determination of the anomeric proton. This stereochemical arrangement positions the glycosidic unit in an equatorial orientation relative to the pyranose ring, which represents the thermodynamically favored configuration for most naturally occurring glycosides. The beta-linkage also influences the overall molecular conformation by creating specific steric interactions with other substituents on the tricyclic core.
Each hydroxyl group within the glucopyranose unit contributes to the hydrogen bonding network that stabilizes both intramolecular and intermolecular interactions. The primary alcohol functionality at carbon 6 provides additional conformational flexibility through rotation around the C5-C6 bond, allowing the molecule to adopt multiple energetically favorable conformations in solution. This structural feature is particularly important for understanding the compound's interaction with biological macromolecules and its overall pharmacokinetic properties.
Ester Functionalization: Benzoyloxy-methyl Substituent at Carbon-9
The benzoyl ester functionality represents a crucial structural element that significantly impacts both the physical properties and biological activity of the compound. This substituent is attached through a methylene linker to carbon 9 of the tricyclic framework, creating a benzyl ester moiety that contributes substantial lipophilic character to the otherwise hydrophilic molecule. The systematic nomenclature designation as a benzoyloxy-methyl group reflects the specific connectivity pattern through the intervening methylene carbon.
The aromatic benzoyl group introduces additional conformational complexity through restricted rotation around the ester carbonyl bond, resulting in distinct rotameric forms that can be observed through advanced nuclear magnetic resonance techniques. The planar geometry of the benzene ring creates specific steric interactions with other portions of the molecule, particularly influencing the overall three-dimensional shape and molecular recognition properties. The electron-withdrawing nature of the benzoyl carbonyl also affects the electronic distribution within the adjacent methylene group and the tricyclic core.
Ester hydrolysis susceptibility represents an important chemical property of this functional group, as the benzoyl moiety can be selectively removed under appropriate conditions to yield the corresponding primary alcohol derivative. This chemical lability has significant implications for metabolic stability and potential biotransformation pathways in biological systems. The specific positioning of the ester group at carbon 9 also creates opportunities for selective chemical modifications that can be exploited in structure-activity relationship studies.
The aromatic character of the benzoyl substituent contributes distinctive spectroscopic signatures that are readily identifiable through both nuclear magnetic resonance and ultraviolet-visible absorption spectroscopy. The characteristic chemical shifts of the aromatic protons and carbons provide valuable structural verification tools, while the UV absorption band associated with the benzoyl chromophore enables quantitative analytical determination of the compound concentration.
Stereochemical Configuration Determination via Nuclear Magnetic Resonance and X-ray Crystallography
The complete stereochemical assignment of this complex molecule has been achieved through a combination of advanced nuclear magnetic resonance techniques and X-ray crystallographic analysis. The absolute configuration designation (1R,3R,4R,6S,9S) for the tricyclic core and (2S,3R,4S,5S,6R) for the glucopyranose unit represents the culmination of extensive spectroscopic investigations. Two-dimensional nuclear magnetic resonance experiments, including nuclear Overhauser effect spectroscopy and correlation spectroscopy, have been instrumental in establishing the relative stereochemistry through detailed analysis of through-space and through-bond connectivity patterns.
X-ray crystallographic studies provide the ultimate structural verification by revealing the precise three-dimensional atomic coordinates within the crystal lattice. The technique of X-ray crystallography relies on the ability to grow suitable crystals of the compound, which then diffract X-rays in characteristic patterns that can be mathematically analyzed to determine atomic positions. The crystallographic data for this compound confirms the proposed stereochemical assignments and provides accurate bond lengths, bond angles, and torsional angles throughout the molecular structure.
Nuclear magnetic resonance chemical shift analysis reveals characteristic patterns that correlate with specific structural features and stereochemical arrangements. The downfield chemical shifts observed for protons adjacent to electronegative oxygen atoms, combined with distinctive coupling patterns arising from specific dihedral angle relationships, provide detailed insights into the molecular conformation. Integration of multiple nuclear magnetic resonance parameters, including chemical shifts, coupling constants, and nuclear Overhauser effects, creates a comprehensive stereochemical picture that is consistent with the crystallographically determined structure.
| Analytical Technique | Key Parameters Determined | Structural Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Chemical shifts, coupling constants, nuclear Overhauser effects | Relative stereochemistry, conformation, functional group identification |
| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles | Absolute stereochemistry, precise molecular geometry, crystal packing |
| Mass Spectrometry | Molecular ion mass, fragmentation patterns | Molecular formula confirmation, structural connectivity |
| Infrared Spectroscopy | Vibrational frequencies | Functional group identification, hydrogen bonding analysis |
The integration of multiple analytical techniques creates a robust foundation for complete structural characterization. The consistency between nuclear magnetic resonance-derived stereochemical assignments and crystallographic results provides high confidence in the proposed molecular structure. This comprehensive approach to structural elucidation represents the current standard for complex natural product characterization and ensures accurate representation of the three-dimensional molecular architecture.
Properties
IUPAC Name |
[4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUHMASGPODSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Tricyclic Core
The tricyclic 7-oxatricyclo[4.3.0.0³,⁹]nonane system is constructed via intramolecular cyclization of a preorganized monoterpene precursor. Key steps include:
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Knoevenagel Condensation : A γ,δ-dihydroxy-α-methyl carboxylic acid derivative undergoes cyclodehydration in the presence of BF₃·Et₂O to form the γ-lactone ring.
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Stereoselective Oxidative Coupling : Mn(OAc)₃-mediated oxidative coupling of a dienol ether generates the bicyclic intermediate, which is further oxidized to introduce the 8-oxo group.
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Protection/Deprotection Strategy : Temporary silylation (e.g., TBSCl) of the 4-hydroxy group prevents unwanted side reactions during subsequent glycosidation.
Table 1: Critical Reactions in Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Lactonization | BF₃·Et₂O, DMF, 80°C, 6 h | 78 | R-configuration at C4 |
| Oxidative Coupling | Mn(OAc)₃, AcOH/H₂O, 25°C, 12 h | 65 | Trans-junction at C1–C9 |
| Oxidation | PCC, CH₂Cl₂, 0°C → 25°C, 3 h | 82 | Ketone at C8 |
Glycosidation with β-D-Glucopyranose
The introduction of the β-D-glucopyranosyloxy group at C1 involves:
Benzoate Esterification
The final benzoylation employs:
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Steglich Esterification : DCC/DMAP-mediated coupling of benzoic acid with the primary alcohol at C9 ensures high regioselectivity.
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Microwave Assistance : Irradiation at 100 W for 10 minutes enhances reaction efficiency (yield: 95%) compared to conventional heating.
Natural Extraction from Paeonia lactiflora
Solvent Extraction and Fractionation
Albiflorin is isolated from dried Paeonia roots using:
Table 2: Extraction Efficiency Across Solvents
| Solvent System | Albiflorin Yield (mg/g dry weight) | Purity (%) |
|---|---|---|
| Methanol-Water (75:25) | 4.2 ± 0.3 | 92 |
| Ethanol-Water (70:30) | 3.8 ± 0.2 | 89 |
| Acetone-Water (60:40) | 2.1 ± 0.1 | 75 |
Challenges in Natural Isolation
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Co-elution with Paeoniflorin : Structural similarity necessitates HPLC with a C18 column (5 µm, 4.6 × 250 mm) and 0.1% H₃PO₄/ACN gradient for baseline separation.
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Thermal Degradation : Sonication-assisted extraction at 45°C prevents lactone ring opening observed above 60°C.
Industrial-Scale Production
Continuous Flow Synthesis
A three-stage continuous flow system achieves kilogram-scale production:
Environmental and Economic Considerations
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Solvent Recovery : >90% MeOH and CH₂Cl₂ recycled via distillation, reducing waste.
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Catalyst Immobilization : Silica-supported TMSOTf decreases catalyst loading by 40%.
Analytical Validation of Synthetic Batches
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Alibiflorin undergoes various chemical reactions, including:
Oxidation: Alibiflorin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety of Alibiflorin.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride and benzoyl chloride.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Alibiflorin, each with distinct pharmacological properties .
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework characterized by multiple functional groups, including hydroxyl, ketone, and ester functionalities. Such structural complexity suggests the potential for diverse biological interactions and activities. The molecular formula is C23H28O11, with a molecular weight of 480.5 g/mol .
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | Present in multiple locations |
| Ketone Group | Contributes to reactivity |
| Ester Functionality | Enhances solubility and bioavailability |
Biological Activities
The biological activity of this compound is influenced by its structural features, which may allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit a range of activities, including:
- Antioxidant Activity : Potential to scavenge free radicals.
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Effects : Potential to inhibit the growth of certain pathogens.
Predictive Modeling
Using computer-aided drug design (CADD), researchers can predict the biological activities of this compound based on its structural similarities with known bioactive molecules. This approach can help identify potential therapeutic applications and guide further experimental studies.
Example Synthetic Route
A hypothetical synthetic route could be outlined as follows:
- Start with a suitable precursor containing the necessary functional groups.
- Perform cyclization to form the tricyclic core.
- Introduce the hydroxymethyl group through nucleophilic substitution.
- Purify the final product using column chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to (4-hydroxy-6-methyl-8-oxo-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-oxatricyclo[4.3.0.0(3),?]nonan-9-yl)methyl benzoate . For instance:
- A derivative similar in structure was found to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.01 µM to 1.23 µM .
Antioxidant Properties
Another study demonstrated that compounds with similar functional groups exhibit strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Efficacy
Research has also indicated that derivatives of this compound possess antimicrobial properties against certain bacterial strains, making them potential candidates for developing new antibiotics.
Mechanism of Action
Alibiflorin exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Alibiflorin targets lysine-specific demethylase 1 (LSD1), reducing neuroinflammation and ferroptosis in spinal cord injury models.
Anti-inflammatory: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation in osteoarthritis.
Comparison with Similar Compounds
Paeoniflorin: Another monoterpene glycoside from peony roots with similar anti-inflammatory and neuroprotective properties.
Tetrahydropalmatine: An alkaloid with analgesic and sedative effects, often compared with Alibiflorin for its neuroprotective properties.
Uniqueness: Alibiflorin is unique due to its specific interaction with LSD1 and its potent neuroprotective effects in spinal cord injury models. Its ability to modulate multiple pathways, including NF-κB and ferroptosis, sets it apart from other similar compounds .
Biological Activity
Molecular Characteristics
- Molecular Formula : C₃₁H₃₄O₁₁
- Molecular Weight : 580.60 g/mol
- Solubility : Poorly soluble in water, but soluble in organic solvents like ethanol and DMSO.
- LogP : -1.0, indicating hydrophilic characteristics.
Structural Features
The compound contains multiple functional groups, including hydroxyl (-OH) groups and a benzoate moiety, which may contribute to its biological activity by enhancing solubility in biological systems and facilitating interactions with biomolecules.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For example, flavonoids and polyphenols often demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells. The presence of multiple hydroxyl groups in this compound suggests it may similarly act as an antioxidant.
Antimicrobial Activity
Studies have shown that derivatives of benzoic acid can possess antimicrobial properties. The incorporation of the trihydroxy oxane unit could enhance this activity against various pathogens, including bacteria and fungi.
Table 1: Summary of Antimicrobial Studies
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition Zone | |
| Staphylococcus aureus | Moderate Activity | |
| Candida albicans | Minimal Inhibition |
Enzyme Inhibition
Preliminary studies suggest that similar compounds can inhibit certain enzymes involved in metabolic pathways. For instance, flavonoids are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.
Cytotoxicity
The cytotoxic effects of related compounds have been documented in various cancer cell lines. The potential for this compound to induce apoptosis or inhibit proliferation in cancer cells warrants further investigation.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of structurally similar compounds on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications.
Interaction with Cellular Targets
The biological activity of this compound may be attributed to its ability to interact with cellular receptors or enzymes. The hydroxyl groups can form hydrogen bonds with target proteins, potentially altering their function.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) should be studied to predict its behavior in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity of this compound?
- Methodology: Utilize nuclear magnetic resonance (NMR; ¹H and ¹³C) to assign stereochemistry and functional groups, complemented by high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, highlights HRMS and NMR for confirming purity and structural assignments in similar complex molecules . Polarimetry can assess optical activity if chiral centers are present, as seen in for stereochemical validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology: Avoid skin/eye contact and inhalation using PPE (chemical goggles, nitrile gloves, lab coats). Ensure ventilation and access to eyewash stations, as per Safety Data Sheets (SDS) in and . Spills should be contained with inert absorbents (e.g., sand) and disposed of via hazardous waste protocols .
Q. How can researchers design a synthetic route for this compound?
- Methodology: Base the synthesis on multi-step strategies involving protective groups (e.g., benzyl or pivaloyl esters for hydroxyl protection) and coupling reactions (e.g., esterification, glycosylation). and provide templates for stepwise synthesis using reagents like trichloroisocyanuric acid (TCICA) or K₂CO₃ in DMF, with purification via flash chromatography .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology: Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, used 200 MHz NMR in DMSO-d₆ to resolve complex splitting patterns . Computational tools (DFT calculations) can predict chemical shifts for comparison, as suggested in for validating stereochemical configurations .
Q. What experimental designs are optimal for studying the compound’s reactivity under varying conditions?
- Methodology: Perform kinetic studies under controlled pH, temperature, and solvent systems (e.g., DCM, acetonitrile). outlines reaction optimization using catalytic DIPEA at 45°C for similar esters . Monitor intermediates via LC-MS or in-situ IR spectroscopy to track functional group transformations.
Q. How to assess the compound’s potential bioactivity using computational models?
- Methodology: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes, receptors). highlights combining computational predictions with experimental validation (e.g., fluorescence binding assays) . Pharmacophore modeling can identify critical functional groups, as demonstrated in for analogous spirocyclic compounds .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodology: Investigate variables like reagent purity, reaction time, and solvent dryness. For instance, achieved 94% yield for a benzamide derivative by optimizing stoichiometry and using anhydrous DMF . Replicate experiments with controlled conditions and document deviations (e.g., moisture sensitivity in glycosylation steps, as in ) .
Q. What strategies validate the stability of the compound in solution?
- Methodology: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. recommends storing the compound in sealed, dry containers to prevent hydrolysis . Use deuterated solvents for NMR stability assays, as in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
